molecular formula C17H14O6 B7735407 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid

2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid

Cat. No.: B7735407
M. Wt: 314.29 g/mol
InChI Key: MTXPICZJVCAGSB-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a chromenone moiety, and a propanoic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-furylacetic acid with 7-methyl-4-oxochromen-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to esterification with propanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.

    Substitution: The propanoic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various alkylated derivatives of the original compound.

Scientific Research Applications

2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and chromenone moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to the scavenging of free radicals and the inhibition of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)acetic acid
  • 7-methyl-4-oxochromen-3-yl acetate
  • Furan-2,5-dicarboxylic acid

Uniqueness

2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid is unique due to its combined structural features of furan, chromenone, and propanoic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[2-(furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9-5-6-11-13(8-9)23-15(12-4-3-7-21-12)16(14(11)18)22-10(2)17(19)20/h3-8,10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPICZJVCAGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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